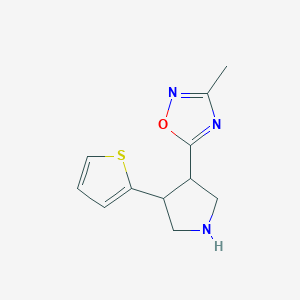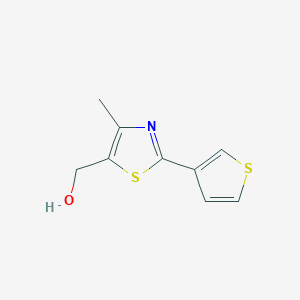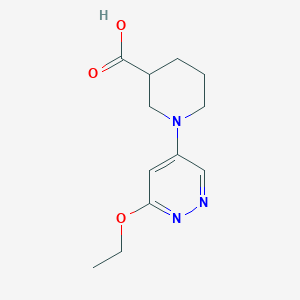
1-异丙基吲哚-6-甲酸甲酯
描述
“Methyl 1-isopropylindoline-6-carboxylate” is a chemical compound with the molecular formula C13H17NO2 . It has a molecular weight of 219.28 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 1-isopropylindoline-6-carboxylate” consists of 16 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds .Physical and Chemical Properties Analysis
“Methyl 1-isopropylindoline-6-carboxylate” has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.77 . Its water solubility is 0.22 mg/ml .科学研究应用
仿生合成和受体结合
一项研究探索了几种化合物的仿生合成,包括异喹啉和 β-咔啉,以测试它们与苯二氮卓受体的结合能力。研究发现,某些衍生物对药理活性苯二氮卓类药物表现出中等至相当的亲和力,表明在设计受体激动剂或拮抗剂方面具有潜在应用 (Guzman 等人,1984)。
化学合成和结构研究
另一项研究重点是通过吲哚-2-羧酸的硝化合成硝基吲哚-羧酸甲酯。这一过程产生了具有进一步化学和药理研究潜力的化合物 (Lavrenov 等人,2002)。
脯氨酸模拟物和二级结构
对 (S)-吲哚-2-羧酸衍生物的研究表明,它们可以作为脯氨酸和苯丙氨酸的模拟物,表现出独特的溶剂依赖性酰胺键异构化。这一特性使这些化合物成为设计新的二级结构和材料的有趣选择 (Pollastrini 等人,2021)。
酶促拆分用于手性合成
已经开发出一种有效的生物催化过程来分离 N-Boc-6-羟基-3,4-二氢-1H-异喹啉-1-羧酸甲酯,展示了酶在生产对映体纯化合物中的应用 (Gill 等人,2007)。
安全和危害
“Methyl 1-isopropylindoline-6-carboxylate” is considered hazardous . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
未来方向
作用机制
Target of Action
Methyl 1-isopropylindoline-6-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, have been found to interact with multiple receptors, contributing to their diverse biological activities .
Biochemical Pathways
Indole and its derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Pharmacokinetics
Its Log Kp (skin permeation) is -5.7 cm/s, indicating low skin permeability . The compound has a lipophilicity Log Po/w (iLOGP) of 2.77 , which may influence its distribution in the body.
Result of Action
Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
Methyl 1-isopropylindoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 1-isopropylindoline-6-carboxylate, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, Methyl 1-isopropylindoline-6-carboxylate can interact with proteins involved in cell signaling pathways, modulating their function and downstream effects .
Cellular Effects
Methyl 1-isopropylindoline-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives, including Methyl 1-isopropylindoline-6-carboxylate, can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of action of Methyl 1-isopropylindoline-6-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For instance, Methyl 1-isopropylindoline-6-carboxylate can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions contribute to the overall biochemical effects of Methyl 1-isopropylindoline-6-carboxylate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-isopropylindoline-6-carboxylate can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental conditions, such as high temperature or light, can lead to degradation and reduced efficacy . Long-term studies have also indicated that Methyl 1-isopropylindoline-6-carboxylate can have sustained effects on cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 1-isopropylindoline-6-carboxylate vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can produce beneficial effects, such as enhanced cell proliferation and improved metabolic function . High doses of Methyl 1-isopropylindoline-6-carboxylate can lead to toxic or adverse effects, including cell death and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
Methyl 1-isopropylindoline-6-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities . Additionally, Methyl 1-isopropylindoline-6-carboxylate can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions contribute to the overall metabolic effects of this compound.
Transport and Distribution
The transport and distribution of Methyl 1-isopropylindoline-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, facilitated by transporters that recognize its chemical structure . Once inside the cells, Methyl 1-isopropylindoline-6-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
Methyl 1-isopropylindoline-6-carboxylate exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 1-isopropylindoline-6-carboxylate may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism . The subcellular localization of Methyl 1-isopropylindoline-6-carboxylate is critical for its biochemical effects.
属性
IUPAC Name |
methyl 1-propan-2-yl-2,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)14-7-6-10-4-5-11(8-12(10)14)13(15)16-3/h4-5,8-9H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQNENKIZYDERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148397 | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788044-05-2 | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473068.png)
![tert-butyl 5-(6-(pyridin-3-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473070.png)
![methyl 5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473071.png)
![Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473074.png)
![tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473075.png)
![Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473076.png)
![Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473077.png)
![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)
![tert-butyl 5-(6-methylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473082.png)
![2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473083.png)
![2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473084.png)

